2-Butoxy-5-chlorobenzaldehyde
Description
2-Butoxy-5-chlorobenzaldehyde (C₁₁H₁₃ClO₂, MW 212.45 g/mol) is a halogenated aromatic aldehyde featuring a chlorine substituent at the 5-position and a butoxy group at the 2-position of the benzaldehyde core. It is synthesized via alkylation of 5-chloro-2-hydroxybenzaldehyde with bromobutane, yielding an 88% isolated product (1H-NMR δ 10.31 ppm for aldehyde proton) . This compound has demonstrated utility in medicinal chemistry, particularly as a precursor for second-generation NLRP3 inflammasome inhibitors, which target inflammatory pathways .
Properties
IUPAC Name |
2-butoxy-5-chlorobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-2-3-6-14-11-5-4-10(12)7-9(11)8-13/h4-5,7-8H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHOZVPYIYHQPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501308189 | |
| Record name | 2-Butoxy-5-chlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501308189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27590-76-7 | |
| Record name | 2-Butoxy-5-chlorobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27590-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butoxy-5-chlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501308189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Butoxy-5-chlorobenzaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 2-chlorobenzaldehyde with butanol in the presence of a base, such as sodium hydroxide, under reflux conditions . The reaction proceeds via nucleophilic substitution, where the butoxy group replaces the hydrogen atom on the benzene ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Butoxy-5-chlorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.
Major Products Formed
Oxidation: 2-Butoxy-5-chlorobenzoic acid.
Reduction: 2-Butoxy-5-chlorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Butoxy-5-chlorobenzaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Investigated for its potential use in the development of new pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial products.
Mechanism of Action
The mechanism of action of 2-Butoxy-5-chlorobenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function . This reactivity is often exploited in biochemical assays and drug development .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key differences between 2-Butoxy-5-chlorobenzaldehyde and analogous compounds:
Reactivity and Electronic Effects
- In contrast, the hydroxyl group in 5-chlorosalicylaldehyde introduces hydrogen bonding and acidity (pKa ~10) , while the carboxylic acid in 2-Bromo-5-chlorobenzoic acid (pKa ~2) enables salt formation . Halogen Position: The 5-chloro substituent in this compound and 5-chlorosalicylaldehyde directs electrophilic substitution to the 4-position, whereas 3-chlorobenzaldehyde favors reactivity at the 2- and 4-positions .
Biological Activity
2-Butoxy-5-chlorobenzaldehyde is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C10H11ClO2
- Molar Mass : 200.65 g/mol
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer applications. Its structural characteristics allow it to interact with various biological targets, influencing cellular processes.
Antimicrobial Properties
Studies have demonstrated that this compound possesses significant antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, showcasing potential as a bioactive compound in pharmaceutical applications. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
Anticancer Activity
The compound has also been studied for its anticancer effects. It is believed to induce apoptosis in cancer cells through the modulation of key signaling pathways. Specifically, it may inhibit tubulin polymerization, which is crucial for cell division, thereby leading to cell cycle arrest and subsequent apoptosis. Molecular docking studies suggest that it binds effectively to target proteins involved in cancer progression.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell survival and proliferation.
- Gene Expression Modulation : It influences the expression of genes associated with oxidative stress and apoptosis.
- Cell Signaling Interference : By affecting key signaling molecules, it alters cellular responses related to growth and differentiation.
Data Table: Biological Activity Comparison
| Compound Name | Antimicrobial Activity (Zone of Inhibition) | IC50 (µM) | Cell Viability (%) |
|---|---|---|---|
| This compound | 15 mm | TBD | TBD |
| Standard Antibiotic | 20 mm | 50 | >80 |
| Analogs | TBD | TBD | TBD |
Note: Data for this compound is currently under investigation and will be updated upon completion of studies.
Case Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Efficacy Study : A study assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, revealing significant inhibition at varying concentrations.
- Cancer Cell Line Study : Research involving B16F10 melanoma cells indicated that treatment with the compound led to a reduction in cell viability and increased markers of apoptosis.
- Molecular Docking Analysis : Computational studies provided insights into the binding affinity of this compound with various target proteins, suggesting potential pathways for therapeutic development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
